molecular formula C22H24N4O4S B2742092 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021216-10-3

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2742092
CAS RN: 1021216-10-3
M. Wt: 440.52
InChI Key: HAYCGNVYOOTRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been studied as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Scientific Research Applications

GIRK Channel Activation

The compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating neuronal excitability and synaptic transmission. By modulating these channels, researchers aim to influence neuronal function, potentially impacting conditions like epilepsy, pain, and addiction.

Synthetic Applications

The compound’s unique structure makes it a valuable building block for synthetic chemistry. Researchers have explored its use in constructing more complex molecules, especially in the context of kinetic resolution . This process allows the efficient production of optically active compounds from racemic mixtures, which is essential for drug development and fine chemical synthesis.

Biosynthesis Studies

Cyclopropane-containing natural products have piqued interest due to their diverse biological activities. While not directly related to our compound, understanding the biosynthesis of cyclopropane in natural products sheds light on enzymatic pathways and potential applications . Researchers investigate whether the compound’s cyclopropane moiety plays a role in its biological effects.

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal excitability pathway . By hyperpolarizing the cell membrane, the compound reduces the excitability of neurons, which can influence various neurological processes .

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over other compounds

Result of Action

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, depending on the specific type of neuron and the neural circuit in which it is located .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells

Future Directions

The research on these compounds is ongoing, and they are being evaluated in tier 1 DMPK assays . The aim is to identify compounds with improved metabolic stability over the prototypical urea-based compounds .

properties

IUPAC Name

N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-13-20-18(22(27)23-15-6-7-15)11-19(14-4-3-5-17(10-14)30-2)24-21(20)26(25-13)16-8-9-31(28,29)12-16/h3-5,10-11,15-16H,6-9,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYCGNVYOOTRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4CC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.